molecular formula C6H11N3OS B13320024 2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine

2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine

Cat. No.: B13320024
M. Wt: 173.24 g/mol
InChI Key: LODYQICDBFAHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is a heterocyclic organic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with methoxyamine in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

2-methoxy-2-(4-methylthiadiazol-5-yl)ethanamine

InChI

InChI=1S/C6H11N3OS/c1-4-6(11-9-8-4)5(3-7)10-2/h5H,3,7H2,1-2H3

InChI Key

LODYQICDBFAHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(CN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.